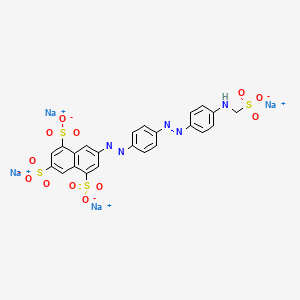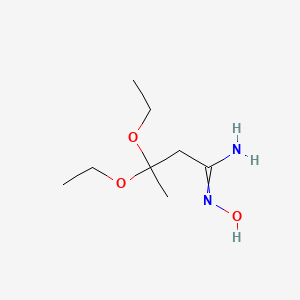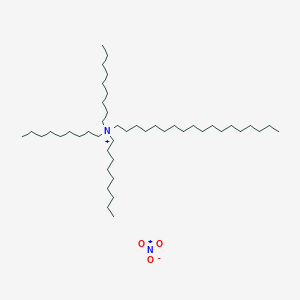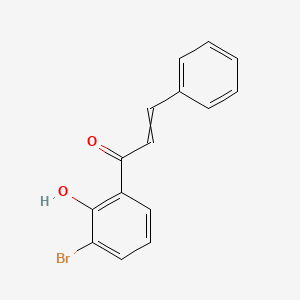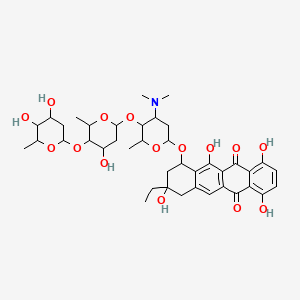
10-Descarbomethoxy marcellomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Descarbomethoxy marcellomycin is a derivative of the anthracycline antibiotic marcellomycin. Anthracyclines are a class of drugs used in cancer chemotherapy derived from Streptomyces bacterium. The removal of the carbomethoxy group at position 10 distinguishes this compound from its parent compound, marcellomycin . This modification significantly impacts its DNA binding ability and antitumor activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Descarbomethoxy marcellomycin involves the selective removal of the carbomethoxy group from marcellomycin. This can be achieved through hydrolysis under acidic or basic conditions. The reaction typically involves the use of strong acids like hydrochloric acid or strong bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces species to produce marcellomycin, followed by chemical modification to remove the carbomethoxy group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Descarbomethoxy marcellomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anthracycline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracycline compounds .
Wissenschaftliche Forschungsanwendungen
10-Descarbomethoxy marcellomycin has several scientific research applications:
Wirkmechanismus
The mechanism of action of 10-Descarbomethoxy marcellomycin involves intercalation into DNA, disrupting the function of topoisomerase II, an enzyme critical for DNA replication and transcription . This leads to the inhibition of nucleolar preribosomal RNA synthesis, ultimately causing cell death . The removal of the carbomethoxy group reduces its DNA binding ability, which correlates with a decrease in antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Marcellomycin: The parent compound with a carbomethoxy group at position 10.
Rudolfomycin: Another anthracycline with similar structural features.
Aclacinomycin A: A related anthracycline with high antitumor activity and reduced cardiotoxicity.
Uniqueness: 10-Descarbomethoxy marcellomycin is unique due to the absence of the carbomethoxy group, which significantly impacts its DNA binding ability and antitumor activity. This makes it a valuable compound for studying the structure-activity relationships of anthracyclines .
Eigenschaften
CAS-Nummer |
70135-18-1 |
|---|---|
Molekularformel |
C40H53NO15 |
Molekulargewicht |
787.8 g/mol |
IUPAC-Name |
7-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO15/c1-7-40(50)14-19-10-20-31(37(49)33-23(43)9-8-22(42)32(33)35(20)47)36(48)30(19)26(15-40)54-27-11-21(41(5)6)38(17(3)52-27)55-29-13-25(45)39(18(4)53-29)56-28-12-24(44)34(46)16(2)51-28/h8-10,16-18,21,24-29,34,38-39,42-46,48,50H,7,11-15H2,1-6H3 |
InChI-Schlüssel |
XXXOZKHMRPFXLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


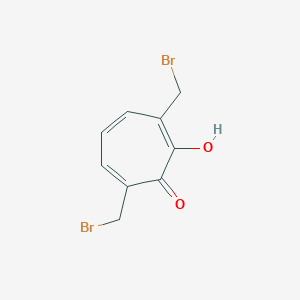
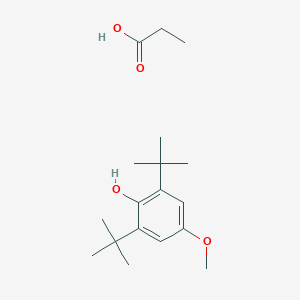

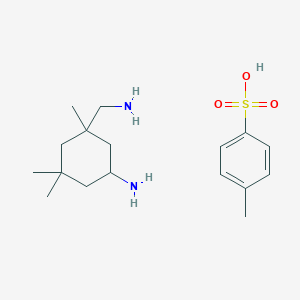
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
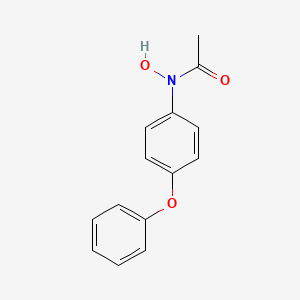
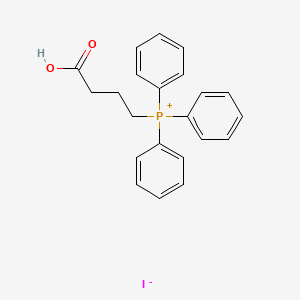

![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
